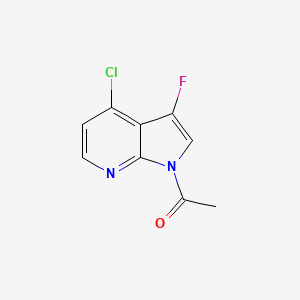

1-Acetyl-4-chloro-3-fluoro-7-azaindole

Description

Properties

IUPAC Name |

1-(4-chloro-3-fluoropyrrolo[2,3-b]pyridin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c1-5(14)13-4-7(11)8-6(10)2-3-12-9(8)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKNXUUSXVZGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C(C=CN=C21)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Core Structure Preparation

The synthesis typically begins with 7-azaindole or its N-oxidized form as the core scaffold. The N-oxidation step facilitates selective halogenation at position 4 of the azaindole ring. For example, N-oxidation of 7-azaindole is carried out using hydrogen peroxide in tetrahydrofuran (THF) at low temperature (around 5 °C), yielding N-oxide intermediates in high yields (~93.6%).

Introduction of the Acetyl Group at Position 1

The acetyl group at position 1 is introduced through acetylation of the azaindole nitrogen. A reported method involves synthesis of 3-acetyl-4-chloro-1-ethoxymethyl-7-azaindole as a precursor, where the ethoxymethyl group temporarily protects the nitrogen during subsequent reactions. The acetylation is typically achieved via reaction with acetyl chloride or acetic anhydride under mild conditions.

Fluorination at Position 3

Fluorination at position 3 is more challenging and often involves palladium-catalyzed cross-coupling reactions or electrophilic fluorination strategies. Although direct fluorination methods for 1-acetyl-4-chloro-7-azaindole are less commonly detailed, Suzuki-Miyaura cross-coupling reactions have been employed to functionalize the 3-position with aryl or fluoroaryl groups. This involves:

- Preparation of 3-iodo- or 3-bromo-7-azaindole intermediates.

- Palladium-catalyzed coupling with arylboronic acids containing fluorine substituents.

Typical conditions include Pd2(dba)3 as catalyst, SPhos ligand, and cesium carbonate base in toluene/ethanol solvent mixtures at 60 °C for short reaction times (~15 min).

Cyclization and Ring Closure

In some synthetic routes, cyclization reactions are employed to form the azaindole core or to close additional rings. Mild, transition-metal-free intramolecular α-arylation of ketones has been used to access 7-azaindoles with acetyl substituents at position 1. The cyclization can be influenced by base choice and reaction conditions, including photostimulation or dark conditions, to optimize yields and selectivity.

Summary Table of Preparation Steps

Detailed Research Findings

- The N-oxidation step is essential for directing halogenation selectively to the 4-position, avoiding undesired substitution elsewhere on the azaindole ring.

- POCl3-mediated halogenation is a robust and scalable method producing high yields of 4-chloro-7-azaindole derivatives.

- Suzuki coupling reactions using palladium catalysts and SPhos ligand provide mild and efficient conditions for introducing fluoroaryl groups at position 3, enabling structural diversification.

- Transition-metal-free intramolecular α-arylation offers an alternative mild route to 1-acetylated azaindoles, avoiding harsh conditions and metal contamination.

- The combination of these methods allows the modular construction of 1-acetyl-4-chloro-3-fluoro-7-azaindole with control over substitution patterns and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-chloro-3-fluoro-7-azaindole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the azaindole ring can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Bases: Potassium carbonate is commonly used in substitution reactions.

Solvents: Organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized azaindole derivatives .

Scientific Research Applications

Scientific Research Applications

1-Acetyl-4-chloro-3-fluoro-7-azaindole has been investigated for a variety of applications:

Medicinal Chemistry

This compound is explored for its potential as a therapeutic agent due to its biological activities, including:

- Antimicrobial Properties : Studies have shown that azaindoles exhibit activity against various bacterial strains.

- Anticancer Activity : Research indicates that derivatives of azaindoles can inhibit cancer cell proliferation by targeting specific cellular pathways .

Drug Development

The azaindole framework is recognized for its role in designing kinase inhibitors. It has been utilized in the development of compounds targeting specific kinases involved in cancer progression. For instance, certain derivatives have shown promise as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Antiviral Activity

Research has highlighted the antiviral potential of azaindoles, particularly against HIV. Compounds derived from this compound have been tested for their efficacy in inhibiting HIV replication .

Industrial Applications

In addition to its pharmaceutical significance, this compound is also relevant in industrial chemistry:

- Material Science : The compound can serve as a building block for synthesizing new materials with desirable properties.

- Chemical Processes : Its application in developing novel chemical processes demonstrates its versatility in industrial settings .

Case Study 1: Anticancer Activity

A study focused on synthesizing various derivatives of this compound revealed that certain modifications led to enhanced potency against specific cancer cell lines. The mechanism involved the inhibition of key enzymes responsible for tumor growth, showcasing the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Antiviral Screening

In a high-throughput screening assay, multiple azaindole derivatives were evaluated for their ability to inhibit HIV integrase. The results indicated that specific substitutions at the C3 and C6 positions significantly improved antiviral activity, thus providing insights into structure-activity relationships (SAR) essential for drug design .

Mechanism of Action

The mechanism of action of 1-Acetyl-4-chloro-3-fluoro-7-azaindole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the function of enzymes and receptors involved in critical cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 1-Acetyl-4-chloro-3-fluoro-7-azaindole with structurally related 7-azaindoles and their analogs:

Key Findings:

Substituent Position Effects: The antimicrobial activity of 7-azaindoles is highly dependent on substituent placement. For example, compounds with halogen or acetyl groups at positions 2 and 5 (e.g., 2-Cl, 5-CH₃) exhibit strong activity against Cryptococcus neoformans (MIC = 3.9 µg/ml) .

Halogen vs. Acetyl Functionalization: Fluorine at position 3 in the target compound could improve metabolic stability and membrane permeability compared to non-fluorinated analogs like 3-Acetyl-4-chloro-7-azaindole . The electron-withdrawing nature of fluorine may also strengthen π-stacking interactions in protein binding pockets.

Comparison with Natural Products :

- While variolin B and diazarebeccamycin exhibit anticancer activity through DNA intercalation or topoisomerase inhibition, synthetic 7-azaindoles like the target compound are more tunable for specific targets (e.g., kinase inhibitors) due to their smaller size and modular substitution patterns .

Biological Activity

Overview

1-Acetyl-4-chloro-3-fluoro-7-azaindole is a heterocyclic compound belonging to the azaindole class, which has gained attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure that allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| IUPAC Name | 1-(4-chloro-3-fluoropyrrolo[2,3-b]pyridin-1-yl)ethanone |

| CAS Number | 1352393-92-0 |

| Molecular Formula | C9H6ClFN2O |

| Molecular Weight | 202.6 g/mol |

| Structure | Structure of this compound |

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Research indicates that it may act as an inhibitor for various kinases, which are pivotal in regulating cellular functions.

Antimicrobial Properties

Studies have shown that derivatives of azaindoles, including this compound, exhibit significant antimicrobial activity. For instance, in vitro assays demonstrated that this compound can inhibit the growth of several bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Activity

In cancer research, this compound has been investigated for its anticancer properties. A study involving human cancer cell lines (MCF-7 and A549) revealed that this compound induces cytotoxic effects, leading to reduced cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Kinase Inhibition

A detailed study focused on the synthesis and evaluation of kinase inhibitors derived from azaindoles highlighted the efficacy of compounds similar to this compound. The research identified that modifications at the C3 position significantly enhance inhibitory potency against specific kinases, such as CDK2 and Cdc7 .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Mycobacterium tuberculosis and other pathogenic bacteria. The results indicated a promising inhibitory effect, with a minimum inhibitory concentration (MIC) demonstrating effective antimicrobial properties .

Structure–Activity Relationship (SAR)

The SAR analysis of azaindole derivatives reveals that substituents at specific positions on the azaindole ring significantly influence biological activity. For instance, the presence of halogens like chlorine and fluorine enhances binding affinity to target enzymes .

Q & A

Basic Research Questions

Q. What are the regioselective synthesis strategies for introducing halogen substituents (e.g., chloro, fluoro) into 7-azaindole derivatives like 1-Acetyl-4-chloro-3-fluoro-7-azaindole?

- Methodology : A key approach involves palladium-catalyzed cyanation followed by reduction to introduce aminomethyl groups, as demonstrated in the synthesis of related 7-azaindole intermediates. For halogenation, regioselective chlorination via N-oxide intermediates or bromination using controlled reaction conditions (e.g., HNO₃/H₂SO₄ systems) ensures positional specificity. Isolation via direct crystallization minimizes impurities, achieving >97% purity .

- Data Example : In a scalable synthesis (>50 kg), bromination of 4-chloro-3-nitro-7-azaindole achieved >95% regioselectivity with 46% overall yield .

Q. How can crystallization techniques optimize the purification of this compound intermediates?

- Methodology : Direct crystallization from reaction mixtures eliminates the need for liquid-liquid extraction or distillation. Solvent selection (e.g., ethanol/water mixtures) and temperature gradients are critical for high recovery rates (>90%) and impurity control (e.g., regioisomers <2%) .

Q. What spectroscopic techniques are most effective for characterizing halogenated 7-azaindole derivatives?

- Methodology :

- ¹H/¹³C NMR : Fluorine and chlorine substituents induce distinct splitting patterns (e.g., ¹⁹F coupling in ³-fluoro groups).

- X-ray crystallography : Resolves positional ambiguities; SHELX software refines structures using high-resolution data .

- HPLC-MS : Validates purity (>97%) and quantifies trace impurities (e.g., dehalogenated byproducts) .

Advanced Research Questions

Q. How do electronic effects of acetyl, chloro, and fluoro substituents influence the reactivity of 7-azaindole in cross-coupling reactions?

- Methodology : Computational studies (DFT) predict electron-withdrawing groups (e.g., -Cl, -F) deactivate the azaindole core, directing electrophilic substitution to the 5-position. Experimental validation uses Suzuki-Miyaura couplings with aryl boronic acids, monitoring yields and regioselectivity via LC-MS .

- Data Contradiction : Discrepancies in reported regioselectivity may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (Pd(PPh₃)₄ vs. XPhos). Comparative studies under standardized conditions are recommended .

Q. What strategies resolve contradictions in crystallographic data for halogenated 7-azaindole derivatives?

- Methodology :

- Twinned data refinement : SHELXL handles high-resolution data with anisotropic displacement parameters to model disorder in halogen positions .

- Validation tools : PLATON checks for missed symmetry and validates hydrogen bonding (e.g., C–H···O interactions involving acetyl groups) .

Q. How can functionalization of this compound enhance its utility in pharmaceutical intermediates?

- Methodology :

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines for further derivatization.

- Acetyl deprotection : Hydrolysis under mild acidic conditions (HCl/EtOH) yields free amines without cleaving halogens.

- Scale-Up Challenges : Pilot studies (>50 kg) emphasize minimizing exothermic side reactions during nitration .

Q. What are the limitations of current synthetic routes for generating 3,4,5-trisubstituted 7-azaindoles?

- Critical Analysis :

- Regioselectivity barriers : Competing halogenation pathways (e.g., 3- vs. 5-fluoro substitution) require kinetic control via low-temperature reactions.

- Byproduct formation : Nitro group reduction may produce hydroxylamines; quenching with NaNO₂/HCl mitigates this .

Data Analysis & Experimental Design

Q. How should researchers design experiments to address conflicting reports on halogenation regioselectivity?

- Framework :

Control variables : Fix catalyst, solvent, and temperature while varying halogen sources (e.g., NCS vs. Cl₂ gas).

Parallel monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation.

Statistical analysis : Apply DoE (Design of Experiments) to identify dominant factors (e.g., reaction time > reagent stoichiometry) .

Q. What methodologies validate the absence of regioisomeric impurities in final products?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.